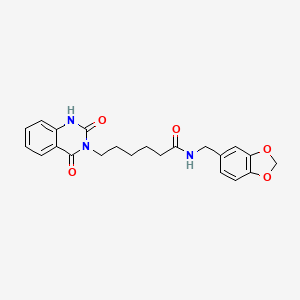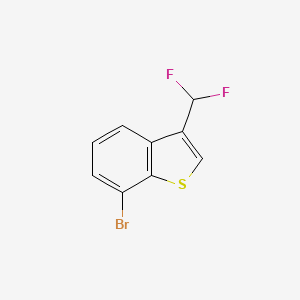
7-Bromo-3-(difluoromethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(difluoromethyl)-1-benzothiophene is a chemical compound with a molecular formula of C9H4BrF2S. It is a heterocyclic compound that contains a benzene ring fused with a thiophene ring. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethyl)-1-benzothiophene is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, it has been shown that 7-Bromo-3-(difluoromethyl)-1-benzothiophene inhibits the activity of protein kinase C by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Bromo-3-(difluoromethyl)-1-benzothiophene in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit activity against several targets, making it a promising lead compound for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for the research on 7-Bromo-3-(difluoromethyl)-1-benzothiophene. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the exploration of its potential applications in other areas of medicinal chemistry, such as the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 7-Bromo-3-(difluoromethyl)-1-benzothiophene involves the reaction of 3-(difluoromethyl)phenylboronic acid with 2-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Scientific Research Applications
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
7-bromo-3-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUIFGKGKYLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(difluoromethyl)-1-benzothiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

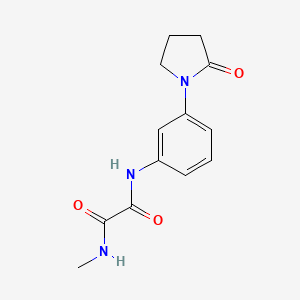

![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)
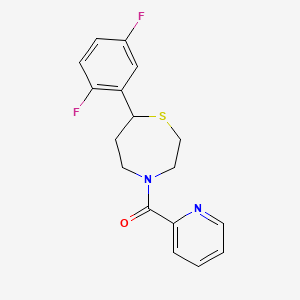


![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

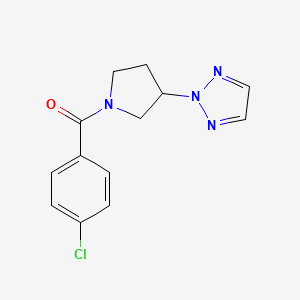
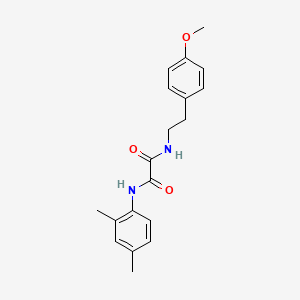
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
